4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTMJVYTDHJUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a tetrahydroimidazo[4,5-c]pyridine core substituted with a dichlorophenyl group. Its structural characteristics contribute to its biological activity.
1. Anticonvulsant Activity
Research indicates that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit significant anticonvulsant properties. For instance, in studies involving various analogues, certain compounds demonstrated high efficacy in preventing seizures in animal models. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl ring enhance anticonvulsant effects significantly. Notably, compounds with electron-withdrawing groups showed improved potency compared to their unsubstituted counterparts .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies reported that this compound exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 μg/mL depending on the bacterial strain tested .
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 100 | Moderate |
| Escherichia coli | 150 | Moderate |
| Salmonella typhi | 200 | Weak |
3. Cytotoxic Effects
In cancer research contexts, this compound has shown promising cytotoxicity against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The IC50 values for different cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- GABA Receptors : The compound may enhance GABAergic transmission, contributing to its anticonvulsant effects.
- Cell Cycle Regulation : It appears to affect cell cycle progression in cancer cells by inducing G1 phase arrest.
- Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis and cell survival pathways through hydrophobic interactions and hydrogen bonding .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study conducted on rodent models demonstrated that administration of the compound significantly reduced seizure frequency compared to control groups.
- In vitro analyses using human cancer cell lines indicated that treatment with the compound led to a dose-dependent decrease in cell viability.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization with aldehydes | Aromatic aldehyde, amine | 85 | |
| Multi-component reactions | DMSO, DBSA as catalyst | 90 | |
| Microwave-assisted synthesis | Microwave irradiation | 95 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies demonstrated that it effectively inhibited the growth of breast cancer cells through the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Breast Cancer Inhibition
In a controlled study, 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase-3 pathways leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria and fungi.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Neuropharmacological Effects
Emerging research indicates that imidazo[4,5-c]pyridine derivatives may exhibit neuroprotective properties. These compounds have been investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a recent animal study involving models of neurodegeneration induced by toxins, administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests potential applications in neuropharmacology.
Chemical Reactions Analysis
Pictet–Spengler Cyclization
-
Condensation : Histamine reacts with paraformaldehyde to form an imine intermediate.
-
Cyclization : The imine undergoes intramolecular nucleophilic attack, forming the bicyclic structure .
Alkylation/Acylation
-
Nucleophilic Substitution : The secondary amine in the core reacts with an electrophilic reagent (e.g., benzyl bromide or acid chloride).
-
Cyclization : Amide intermediates (if formed) undergo further cyclization to stabilize the heterocyclic system .
Reaction Conditions and Solvents
-
Core synthesis : Conducted in aqueous or polar aprotic solvents (e.g., water, acetonitrile) under basic conditions .
-
Substituent introduction : Alkylation/acylation typically uses polar aprotic solvents (e.g., acetonitrile, DMF) with mild bases (e.g., K2CO3) .
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁Cl₂N₃ |
| Molecular Weight | 268.14 g/mol |
| SMILES | C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)Cl |
| CAS Number | 1010918-36-1 |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, DMF |
Reactivity and Stability
-
Hydrolysis : The amide group (if present) may hydrolyze under acidic conditions to yield carboxylic acids.
-
Substitution : The 2,3-dichlorophenyl group can undergo further electrophilic substitution (e.g., bromination) under controlled conditions .
Biological Implications
While specific bioactivity data for this compound is limited, tetrahydroimidazo[4,5-c]pyridine derivatives are explored as inhibitors of enzymes like PgQC (peptidoglycan crosslinking enzyme) . The 2,3-dichlorophenyl substituent likely enhances lipophilicity and binding affinity, as observed in related compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be contextualized by comparing it with analogs bearing varied substituents or core modifications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The 2,3-dichlorophenyl group in the target compound increases logP (calculated ~3.2) compared to analogs like 4-(2-methoxyphenyl)-... (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility .
Pharmacological Relevance: PD123177, a carboxylate derivative, demonstrates high affinity for angiotensin II receptors, suggesting that the imidazo[4,5-c]pyridine scaffold is versatile for GPCR targeting .
Synthetic and Commercial Accessibility :
Preparation Methods
General Synthetic Strategy
The synthesis of the tetrahydroimidazo[4,5-c]pyridine scaffold typically involves:
- Formation of the tetrahydroimidazo[4,5-c]pyridine core via cyclization reactions such as the Pictet–Spengler reaction.
- Introduction of the 2,3-dichlorophenyl substituent through alkylation or arylation steps.
- Use of multi-step or one-pot tandem processes involving nucleophilic aromatic substitution, reduction, and heterocyclization.
Preparation of the Tetrahydroimidazo[4,5-c]pyridine Core
Pictet–Spengler Reaction Route
A reliable method for constructing the tetrahydro[4,5-c]pyridine core uses the Pictet–Spengler reaction of histamine derivatives:
- Reaction : Histamine hydrochloride reacts with paraformaldehyde or benzaldehyde derivatives under acidic or basic conditions.
- Outcome : This produces the tetrahydroimidazo[4,5-c]pyridine core (intermediate 4) or substituted variants (intermediate 6).
- Further functionalization : The secondary amine in the core can be alkylated or acylated using alkyl- or arylalkylbromides or acid chlorides to introduce various substituents at the nitrogen position, including the 2,3-dichlorophenyl group.
One-Pot Tandem Synthesis via SNAr–Reduction–Heterocyclization
A green and efficient one-pot method has been developed for synthesizing substituted imidazo[4,5-c]pyridines, which can be adapted for the 2,3-dichlorophenyl-substituted target:
Step 1: SNAr Reaction
2-chloro-3-nitropyridine reacts with primary amines (e.g., 2,3-dichlorophenyl amine) in a water-isopropanol mixture at 80 °C to form N-substituted pyridine-2,3-diamines.Step 2: Reduction
The nitro group is reduced in situ using zinc dust and hydrochloric acid to yield diamine intermediates.Step 3: Heterocyclization
The diamines are then treated with aldehydes under heating in the same solvent system, promoting cyclization and aromatization to form the imidazo[4,5-c]pyridine ring.
Detailed Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1. SNAr Reaction | 2-chloro-3-nitropyridine + 2,3-dichlorophenyl amine, H2O-IPA (1:1), 80 °C, 2 h | Formation of N-substituted pyridine-2,3-diamine intermediate | ~90% |
| 2. Reduction | Zn dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min | Reduction of nitro group to diamine | High yield |
| 3. Cyclization | Addition of aldehyde (e.g., formaldehyde), H2O-IPA, 85 °C, 10 h | Intramolecular cyclization to imidazo[4,5-c]pyridine | Excellent yield |
Mechanistic Insights
- The heterocyclization proceeds via initial formation of an imine intermediate between the aldehyde and diamine.
- Intramolecular nucleophilic attack by the adjacent amine on the imine carbon leads to ring closure forming a dihydroimidazo intermediate.
- Subsequent aromatization yields the final imidazo[4,5-c]pyridine structure.
- Water and isopropanol act as crucial solvents facilitating electrophile–nucleophile activation and promoting the reaction cascade.
Alternative Synthetic Routes
- Pd- or Cu-catalyzed amidation or arylation of 2-halo-3-acylaminopyridines with amines can also afford imidazo[4,5-c]pyridines but involve harsher conditions, toxic catalysts, and complex ligands.
- Direct alkylation of the tetrahydroimidazo[4,5-c]pyridine core with 2,3-dichlorobenzyl bromide in acetonitrile at room temperature is an alternative to introduce the dichlorophenyl substituent after core formation.
Summary Table of Preparation Methods
| Method | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pictet–Spengler Cyclization | Histamine + aldehyde → tetrahydroimidazo[4,5-c]pyridine core | Acidic/basic, room temp to reflux | Simple, well-established | Requires separate alkylation step |
| One-pot SNAr–Reduction–Cyclization | 2-chloro-3-nitropyridine + amine + aldehyde | H2O-IPA, 80–85 °C, Zn/HCl reduction | Green, high yield, no catalyst | Limited to substrates compatible with SNAr |
| Pd/Cu-catalyzed Amidation/Arylation | 2-halo-3-acylaminopyridines + amines | Pd or Cu catalyst, ligand, base, organic solvents | Regioselective, broad substrate scope | Costly catalysts, toxic solvents, longer times |
| Direct Alkylation | Tetrahydroimidazo[4,5-c]pyridine + 2,3-dichlorobenzyl bromide | Acetonitrile, room temp | Straightforward substitution | Requires prior core synthesis |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how are protecting groups utilized?
Answer:
The synthesis typically involves multi-step routes starting with imidazo[4,5-c]pyridine precursors. Key steps include:
- Cyclization : Refluxing with dimethoxymethane under acidic conditions (0.01 M HCl) to form the imidazo core .
- Protection Strategies :
- Trityl Groups : Trityl chloride in acetonitrile with triethylamine (TEA) protects the imidazole nitrogen, achieving 78.4% yield .
- Benzyl Carbamates : Benzyl succinimidyl carbonate in DCM/DMF introduces a benzyloxycarbonyl (Cbz) group, with yields ~48% .
- Deprotection : Catalytic hydrogenation (Pd/C, H₂ in MeOH) removes benzyl groups efficiently (~89% yield) .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Essential for verifying regiochemistry and substituent positions. For example, benzyl-protected intermediates show distinct aromatic proton shifts (δ 7.2–7.4 ppm) and carbonyl carbons (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, e.g., [M+H]+ peaks with <5 ppm error .
- Elemental Analysis : Validates purity (>95%) and stoichiometry, particularly for hydrochloride salts .
Basic: How are intermediates purified during synthesis, and what solvents are optimal?
Answer:
- Chromatography : Flash column chromatography (silica gel, eluent: EtOAc/hexane gradients) resolves regioisomers, as seen in trityl-protected derivatives .
- Recrystallization : Polar solvents (MeOH/H₂O) purify hydrochloride salts, achieving >95% purity .
- Solvent Systems : DCM/MeCN mixtures minimize byproduct formation during protection/deprotection steps .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity in SAR studies?
Answer:
- Phenyl Ring Substitutions :
- 2,3-Dichloro vs. Fluoro/Bromo : The 2,3-dichloro configuration enhances lipophilicity and receptor binding affinity compared to mono-halogenated analogs (e.g., 4-fluorophenyl derivatives) .
- Meta vs. Para Substitution : Meta-substituted aryl groups (e.g., 3-methoxyphenyl) improve solubility but may reduce target engagement .
- Core Modifications : Replacing the imidazo ring with triazolo (as in P2X7 antagonists) alters pharmacokinetic profiles, with ED50 values as low as 0.06 mg/kg in preclinical models .
Advanced: What methodologies are used to assess receptor binding (e.g., histamine H3/H4) or enzyme inhibition?
Answer:
- Radioligand Binding Assays : Competitive binding studies with [³H]-α-methylhistamine (H3) or [³H]-JNJ7777120 (H4) quantify Ki values .
- Functional Assays :
Advanced: How is pharmacokinetic profiling conducted to evaluate solubility and metabolic stability?
Answer:
- Solubility : Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption. For example, compound 35 (P2X7 antagonist) showed improved solubility (1.2 mg/mL) compared to analogs .
- Metabolic Stability : Liver microsome incubations (human/rat) measure half-life (t₁/₂) via LC-MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >90% binding for imidazo derivatives) .
Advanced: How are contradictions in biological activity data resolved across studies?
Answer:
- Orthogonal Assays : Confirm receptor engagement using both binding (Ki) and functional (IC50) assays to rule off-target effects .
- Batch Reproducibility : Verify synthetic protocols (e.g., tritylation efficiency) to ensure consistent compound quality .
- Species-Specific Differences : Compare rodent vs. human receptor isoforms (e.g., H3 receptor polymorphisms) to explain efficacy gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
